molecular formula C12H16O B3045781 Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- CAS No. 113710-83-1

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-

Cat. No.: B3045781
CAS No.: 113710-83-1
M. Wt: 176.25 g/mol
InChI Key: XVSVGIRMJVHKHM-UHFFFAOYSA-N
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Description

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- is a heterocyclic organic compound with the chemical formula C13H18O. It is a derivative of isobenzofuran, characterized by the presence of four methyl groups attached to the 1 and 3 positions of the dihydroisobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- can be achieved through several methods. One common approach involves the reduction of phthalic acid or its esters to form 1,2-bis(hydroxyalkyl)benzenes, which are then cyclized to form the isobenzofuran ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to achieve high yields. The process may include steps such as catalytic hydrogenation, cyclization, and methylation, followed by purification techniques like distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isobenzofuran-1,3-dione derivatives using oxidizing agents such as molecular oxygen or hydrogen peroxide in subcritical water.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic conditions.

Major Products Formed:

    Oxidation: Isobenzofuran-1,3-dione derivatives.

    Reduction: Dihydroisobenzofuran derivatives.

    Substitution: Halogenated or nitro-substituted isobenzofuran derivatives.

Scientific Research Applications

Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Isobenzofuran: A parent compound with similar structural features but lacking the tetramethyl substitution.

    Benzofuran: An isomeric compound with a fused benzene and furan ring, differing in reactivity and applications.

    Isobenzofuranone Derivatives: Compounds with similar core structures but different functional groups, exhibiting varied biological activities.

Uniqueness: Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four methyl groups enhances its stability and reactivity, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1,1,3,3-tetramethyl-2-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-11(2)9-7-5-6-8-10(9)12(3,4)13-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVGIRMJVHKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(O1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476785
Record name Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113710-83-1
Record name Isobenzofuran, 1,3-dihydro-1,1,3,3-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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